

In-Depth Technical Guide to 11-Hydroxyhumantenine (CAS Number 122590-04-9)

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Compound of Interest

Compound Name: 11-Hydroxyhumantenine

Cat. No.: B15601327

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Abstract

11-Hydroxyhumantenine is a naturally occurring monoterpenoid indole alkaloid isolated from the stems of *Gelsemium elegans*. As a member of the humantenine-type alkaloids, it belongs to a class of compounds known for their significant biological activities, including potent cytotoxicity and neuroactivity. This technical guide provides a comprehensive overview of the available scientific data on **11-Hydroxyhumantenine**, including its chemical properties, isolation, and spectroscopic characterization. While specific biological activity data for **11-Hydroxyhumantenine** is limited, this guide also explores the known activities of related *Gelsemium* alkaloids to infer potential areas of interest for future research and drug development.

Chemical and Physical Properties

11-Hydroxyhumantenine is a complex alkaloid with the molecular formula $C_{21}H_{26}N_2O_4$ and a molecular weight of 370.44 g/mol. Its structure features a hydroxyl group at the 11th position of the humantenine core.

Property	Value	Reference
CAS Number	122590-04-9	N/A
Molecular Formula	C ₂₁ H ₂₆ N ₂ O ₄	N/A
Molecular Weight	370.44 g/mol	N/A
Type of Compound	Monoterpenoid Indole Alkaloid	[1][2]
Source	Gelsemium elegans	[1][2]

Isolation and Extraction

The isolation of **11-Hydroxyhumantenine** was first reported by Zhang et al. (2010) from the stems of *Gelsemium elegans*. The general procedure involves the extraction of the plant material with ethanol, followed by a series of chromatographic separations to isolate the individual alkaloid constituents.

Experimental Protocol: Isolation of 11-Hydroxyhumantenine

Objective: To isolate **11-Hydroxyhumantenine** from the stems of *Gelsemium elegans*.

Materials:

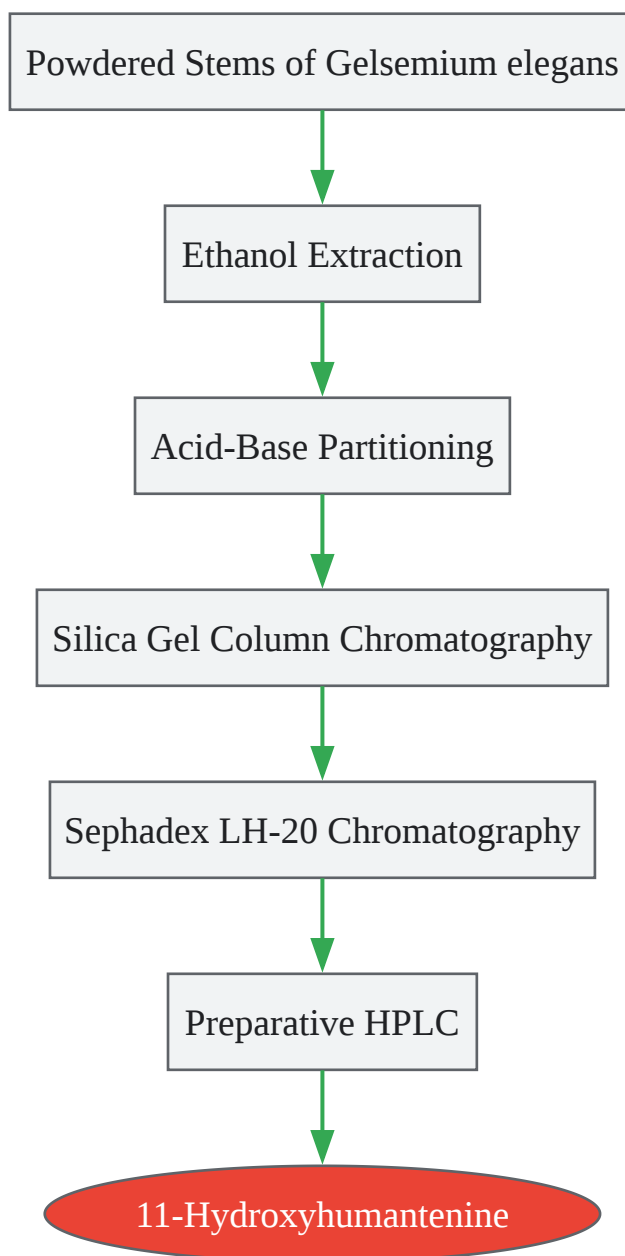
- Dried and powdered stems of *Gelsemium elegans*
- 95% Ethanol
- Silica gel for column chromatography
- Sephadex LH-20
- Preparative High-Performance Liquid Chromatography (HPLC) system
- Various organic solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

Methodology:

- **Extraction:** The powdered stems of *Gelsemium elegans* are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.
- **Acid-Base Partitioning:** The crude extract is suspended in an acidic aqueous solution and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove non-alkaloidal components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia solution) and extracted with a different organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.
- **Column Chromatography:** The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of increasingly polar solvents (e.g., a chloroform/methanol mixture). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- **Gel Filtration Chromatography:** Fractions containing compounds with similar TLC profiles are further purified using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.
- **Preparative HPLC:** Final purification of **11-Hydroxyhumantenine** is achieved by preparative HPLC on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., a methanol/water or acetonitrile/water gradient).

This is a generalized protocol based on standard alkaloid isolation techniques. The specific details of the solvent systems and gradients used in the original publication by Zhang et al. are essential for precise replication.

Workflow for Isolation of **11-Hydroxyhumantenine**



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Caption: General workflow for the isolation of **11-Hydroxyhumantenine**.

Spectroscopic Data

The structure of **11-Hydroxyhumantenine** was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data	Key Features
¹ H NMR (CDCl ₃ , 400 MHz)	Signals corresponding to aromatic protons, olefinic protons, methoxy groups, and aliphatic protons characteristic of the humantenine skeleton. The presence of a hydroxyl group would be indicated by a specific chemical shift, which may be exchangeable with D ₂ O.
¹³ C NMR (CDCl ₃ , 100 MHz)	Resonances for 21 carbon atoms, including those of the indole nucleus, the monoterpene unit, and the methoxycarbonyl group. The carbon bearing the hydroxyl group at C-11 would show a characteristic downfield shift.
High-Resolution Mass Spectrometry (HRMS)	Provides the exact mass of the molecule, allowing for the determination of the molecular formula (C ₂₁ H ₂₆ N ₂ O ₄).

Note: The specific chemical shifts and coupling constants from the original publication by Zhang et al. are required for a complete and unambiguous structural assignment.

Biological Activity and Potential Signaling Pathways

While there is a lack of specific biological activity data for **11-Hydroxyhumantenine**, the broader class of humantenine-type and other Gelsemium alkaloids are known for their significant bioactivities.

Cytotoxicity

Numerous alkaloids isolated from *Gelsemium elegans* have demonstrated cytotoxic effects against various cancer cell lines. For example, other humantenine derivatives have been evaluated for their in vitro cytotoxicity. This suggests that **11-Hydroxyhumantenine** may also possess antiproliferative properties and warrants investigation as a potential anticancer agent.

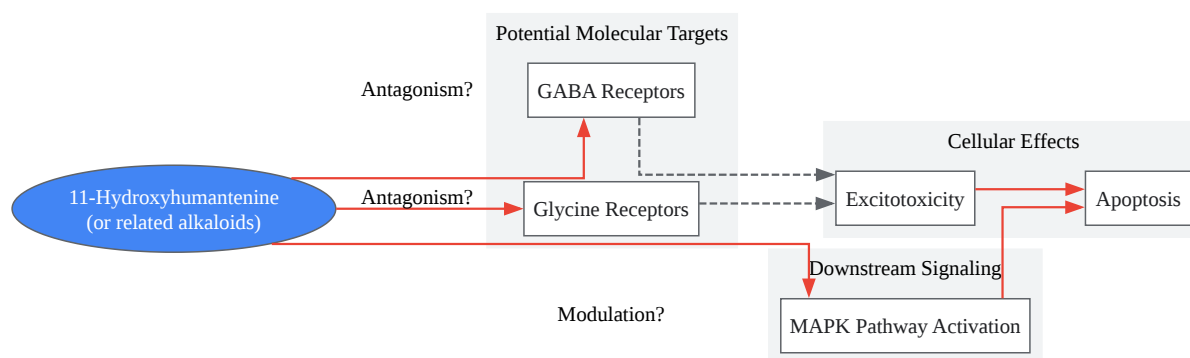
Neuroactivity

Gelsemium alkaloids are well-known for their potent effects on the central nervous system. Humantenine-type alkaloids are among the most toxic constituents of the plant, with their toxicity potentially linked to excitotoxicity. This suggests possible interactions with key neurotransmitter systems.

Potential Signaling Pathways of Interest:

- **MAPK Signaling Pathway:** Some studies on the toxic mechanisms of Gelsemium alkaloids suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. The excitotoxicity observed with related alkaloids may be mediated through this pathway.
- **GABA and Glycine Receptors:** The neurotoxic effects of Gelsemium alkaloids have been postulated to involve antagonism of inhibitory neurotransmitter receptors, specifically GABA and glycine receptors. Disruption of the normal inhibitory tone in the central nervous system can lead to hyperexcitability and convulsions, which are characteristic signs of Gelsemium poisoning.

Hypothesized Signaling Pathway for Neurotoxicity



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Caption: Hypothesized signaling pathways for Gelsemium alkaloid neurotoxicity.

Future Research Directions

11-Hydroxyhumantenine represents a promising lead compound for further investigation. Key areas for future research include:

- **Total Synthesis:** The development of a total synthesis route for **11-Hydroxyhumantenine** would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.
- **Biological Screening:** A comprehensive screening of **11-Hydroxyhumantenine** against a panel of cancer cell lines is warranted to determine its cytotoxic potential and selectivity.
- **Neuropharmacological Evaluation:** Detailed studies are needed to investigate the effects of **11-Hydroxyhumantenine** on specific neurotransmitter receptors, particularly GABA and glycine receptors, to elucidate its mechanism of neuroactivity.
- **Signaling Pathway Analysis:** In-depth investigation into the modulation of the MAPK pathway and other relevant signaling cascades by **11-Hydroxyhumantenine** will provide a clearer understanding of its molecular mechanism of action.

Conclusion

11-Hydroxyhumantenine is a structurally interesting monoterpenoid indole alkaloid with potential for significant biological activity, given the known properties of related compounds from *Gelsemium elegans*. While current data is primarily focused on its isolation and structure, this guide highlights the critical need for further research into its pharmacological effects. The insights provided herein are intended to serve as a valuable resource for scientists engaged in natural product chemistry, medicinal chemistry, and drug discovery, paving the way for future exploration of this intriguing molecule.

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